2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester is an organic compound with the molecular formula C15H14O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and methoxy functional groups attached to the naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The product is then separated and purified using techniques like distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-naphthalenecarboxylic acid, while reduction with lithium aluminum hydride can produce 2-naphthalenemethanol .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-methoxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can undergo hydrolysis to release acetic acid and methanol, which can further interact with biological systems. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.
4-Acetyloxy-2-naphthoic acid: Similar structure but differs in the position of the acetyloxy group.
7-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the acetyloxy group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
ethyl 4-acetyloxy-7-methoxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-4-20-16(18)12-7-11-8-13(19-3)5-6-14(11)15(9-12)21-10(2)17/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJKWNCYBPJAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OC)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566272 |
Source
|
Record name | Ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151502-72-6 |
Source
|
Record name | Ethyl 4-(acetyloxy)-7-methoxynaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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